molecular formula C13H15N3O2 B8640321 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-69-8

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B8640321
CAS No.: 125055-69-8
M. Wt: 245.28 g/mol
InChI Key: NONZVWCWMXFDFQ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps :

    Starting Material: The synthesis begins with 2(1H)-pyridone.

    Hydrolysis and Decarboxylation: The 2(1H)-pyridone undergoes hydrolysis followed by decarboxylation.

    Selective O-Alkylation: The resulting compound is subjected to selective O-alkylation.

    Rearrangement: The O-alkylated product undergoes rearrangement to form pyridine-2-amine.

    Cyclization: The pyridine-2-amine reacts with ethoxy methylene malonic diethyl ester (EMME) under conventional conditions followed by cyclization under microwave irradiation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates
  • 3-Heteroaryl-substituted 4H-quinolizin-4-ones
  • Azino- and azolo-fused pyrimidones

Uniqueness

7-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide stands out due to its unique structural features and diverse biological activities. Unlike some similar compounds, it has shown a broad spectrum of activity against various biological targets, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

125055-69-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

7-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-6-14-12(17)10-7-15-11-5-4-9(2)8-16(11)13(10)18/h4-5,7-8H,3,6H2,1-2H3,(H,14,17)

InChI Key

NONZVWCWMXFDFQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=C2C=CC(=CN2C1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 16.32 g (0.08 mol) of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml of chloroform is dropped to the above mixture at -18° C. during 20 minutes. After stirring for 5 minutes, 5.2 (0.088 mol) of propylamine dissolved in 80 ml of chloroform are dropped to the above solution at -18° C. during 60 minutes. The reaction mixture is stirred at -10° C. for 1 hour, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to obtain 17.5 g (89.2%) of the named compound as yellow crystals after recrystallization from ethanol, m.p.: 126°-128° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
5.2
Quantity
0.088 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
89.2%

Synthesis routes and methods II

Procedure details

A mixture containing 16.32 g (0.08 mol) of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml of chloroform is dropped to the above mixture at -18° C. during 20 minutes. After stirring for 5 minutes, 5.2 g (0.088 mol) of propylamine dissolved in 80 ml of chloroform are dropped to the above solution at -18° C. during 60 minutes. The reaction mixture is stirred at -10° C. for 1 hour, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to obtain 17.5 g (89.2%) of the named compound as yellow crystals after recrystallization from ethanol, m.p.: 126°-128° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
89.2%

Synthesis routes and methods III

Procedure details

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